Cas no 101498-25-3 (Ethyl 2-(5-methylpyrrolidin-3-yl)acetate)
Ethyl 2-(5-methylpyrrolidin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 101498-25-3
- ethyl 2-(5-methylpyrrolidin-3-yl)acetate
- EN300-7895274
- Ethyl 2-(5-methylpyrrolidin-3-yl)acetate
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- Inchi: 1S/C9H17NO2/c1-3-12-9(11)5-8-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3
- InChI Key: DOQWWJUIFWVGNF-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1CNC(C)C1)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.3Ų
Ethyl 2-(5-methylpyrrolidin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7895274-0.05g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 0.05g |
$900.0 | 2024-05-22 | |
| Enamine | EN300-7895274-0.1g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 0.1g |
$943.0 | 2024-05-22 | |
| Enamine | EN300-7895274-0.25g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
| Enamine | EN300-7895274-0.5g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 0.5g |
$1027.0 | 2024-05-22 | |
| Enamine | EN300-7895274-1.0g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 1.0g |
$1070.0 | 2024-05-22 | |
| Enamine | EN300-7895274-2.5g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
| Enamine | EN300-7895274-5.0g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
| Enamine | EN300-7895274-10.0g |
ethyl 2-(5-methylpyrrolidin-3-yl)acetate |
101498-25-3 | 95% | 10.0g |
$4606.0 | 2024-05-22 |
Ethyl 2-(5-methylpyrrolidin-3-yl)acetate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 2-(5-methylpyrrolidin-3-yl)acetate
Comprehensive Overview of Ethyl 2-(5-methylpyrrolidin-3-yl)acetate (CAS No. 101498-25-3)
Ethyl 2-(5-methylpyrrolidin-3-yl)acetate (CAS No. 101498-25-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a 5-methylpyrrolidine moiety, is often explored for its role in synthesizing bioactive molecules, including drug intermediates and agrochemicals. Its molecular formula, C9H17NO2, and distinct functional groups make it a versatile building block in organic chemistry.
In recent years, the demand for pyrrolidine-based compounds like Ethyl 2-(5-methylpyrrolidin-3-yl)acetate has surged, driven by their relevance in drug discovery and material science. Researchers frequently investigate its stereochemistry and reactivity, as these factors influence its utility in asymmetric synthesis. The compound's ester group also allows for facile derivatization, enabling the creation of libraries of analogs for screening purposes. This aligns with the growing trend of high-throughput screening in pharmaceutical development.
From a synthetic perspective, CAS No. 101498-25-3 is often prepared via reductive amination or Michael addition reactions, leveraging its pyrrolidine core as a scaffold. Its stability under mild conditions makes it suitable for multi-step syntheses, a feature highly valued in medicinal chemistry. Notably, the compound's lipophilicity and hydrogen-bonding capacity are critical parameters in optimizing drug-like properties, a topic frequently searched by professionals in the field.
Beyond pharmaceuticals, Ethyl 2-(5-methylpyrrolidin-3-yl)acetate finds niche applications in flavor and fragrance industries, where its subtle aromatic profile is exploited. This dual utility underscores its cross-disciplinary appeal. Additionally, its biodegradability and low toxicity profile align with the increasing focus on green chemistry principles, a hot topic in sustainable scientific practices.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize this compound, ensuring purity and consistency—key concerns for end-users. The compound's CAS registry number (101498-25-3) serves as a unique identifier in global databases, facilitating seamless procurement and regulatory compliance.
In summary, Ethyl 2-(5-methylpyrrolidin-3-yl)acetate exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, coupled with its alignment with industry trends like sustainable synthesis and drug discovery, position it as a compound of enduring relevance. As research advances, its role in addressing complex scientific challenges is likely to expand further.
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